

NU6102: A Technical Whitepaper on its Discovery, Chemical Profile, and Mechanism of Action

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Compound of Interest				
Compound Name:	NU6102			
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Abstract

This document provides a comprehensive technical overview of **NU6102**, a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Since its discovery, **NU6102** has served as a valuable tool for studying the roles of these kinases in cell cycle regulation and as a lead compound for the development of anti-cancer therapeutics. This whitepaper details the discovery of **NU6102**, its chemical structure, and its mechanism of action. It consolidates quantitative data on its inhibitory activity and provides detailed experimental protocols for key assays used in its characterization. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biological context and evaluation.

Discovery and Chemical Structure

NU6102, with the chemical name 4-((6-(Cyclohexylmethoxy)-9H-purin-2-yl)amino)benzenesulfonamide, was identified through a structure-based drug design approach aimed at developing potent and selective CDK inhibitors.[1][3] Its discovery was a significant advancement from earlier lead compounds, demonstrating substantially improved potency.[2]

Chemical Structure:



• IUPAC Name: 4-[[6-(cyclohexylmethoxy)-9H-purin-2-yl]amino]benzenesulfonamide[4]

Molecular Formula: C₁₈H₂₂N₆O₃S[5]

Molecular Weight: 402.47 g/mol [5]

CAS Number: 444722-95-6[5]

The chemical structure of **NU6102** features a purine scaffold, a common feature in ATP-competitive kinase inhibitors, with substitutions at the C2 and C6 positions that contribute to its potency and selectivity. The sulfonamide group plays a crucial role in its interaction with the kinase active site.[1][3]

Quantitative Data

The inhibitory activity of **NU6102** has been characterized against a panel of kinases, demonstrating high potency for CDK1 and CDK2 and selectivity over other kinases.

Table 1: In vitro Inhibitory Activity of NU6102 against Various Kinases

Kinase Target	IC ₅₀ (nM)
CDK1/cyclin B	9.5[1][3]
CDK2/cyclin A	5.4[1][3]
CDK4	1600[1]
DYRK1A	900[1]
PDK1	800[1]
ROCKII	600[1]

Table 2: Cellular Activity of NU6102



Cell Line	Assay	Value (μM)	Reference
SKUT-1B	LC50 (24h exposure)	2.6	[5]
CDK2 WT MEFs	GI50	14	[5]
CDK2 KO MEFs	GI50	>30	[5]

Mechanism of Action

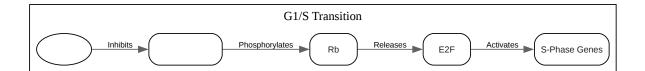
NU6102 exerts its biological effects primarily through the competitive inhibition of ATP binding to CDK1 and CDK2. These kinases are critical regulators of cell cycle progression.

- CDK1/Cyclin B: Essential for the G2/M transition and entry into mitosis.
- CDK2/Cyclin E and CDK2/Cyclin A: Play key roles in the G1/S transition and S-phase progression, respectively.

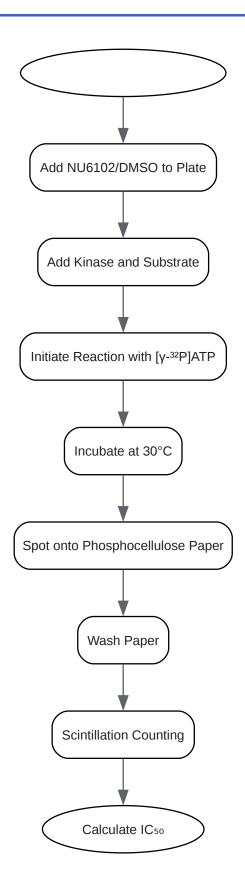
By inhibiting these kinases, **NU6102** induces cell cycle arrest, primarily at the G2/M phase, and can lead to cytotoxicity in cancer cells.[1][2] A key downstream effect of CDK2 inhibition by **NU6102** is the prevention of Retinoblastoma (Rb) protein phosphorylation.

Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and DNA replication.[5]









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